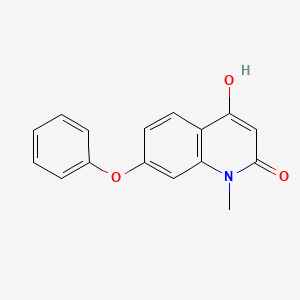

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17218482

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO3 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 4-hydroxy-1-methyl-7-phenoxyquinolin-2-one |

| Standard InChI | InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3 |

| Standard InChI Key | YSAGREGBQPWKNX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O |

Introduction

Chemical Structure and Crystallographic Insights

Core Structural Features

The quinolin-2(1H)-one scaffold consists of a bicyclic system with a lactam ring (Fig. 1). In 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one, the hydroxy group at position 4 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2, stabilizing the planar quinoline core . The phenoxy group at position 7 introduces steric bulk and electronic effects, influencing solubility and intermolecular interactions.

Crystallographic studies of analogous compounds, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, reveal planar quinoline systems with deviations ≤0.059 Å from the least-squares plane . The phenyl ring in this analog is rotated by 62.16° relative to the quinoline plane, a feature likely mirrored in the phenoxy-substituted derivative .

Intermolecular Interactions

In the solid state, intermolecular O–H···O hydrogen bonds form infinite chains along the b-axis, as observed in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one . Weak π–π stacking interactions between aromatic rings further stabilize the crystal lattice, with centroid-centroid distances of ~3.94 Å . These interactions are critical for predicting solubility and crystallization behavior.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

-

Quinoline Core Formation: The Skraup synthesis condenses aniline derivatives with glycerol under acidic conditions to form the quinoline backbone .

-

Hydroxylation: Position 4 is functionalized via hydroxylation using hydrogen peroxide or peracids .

-

Methylation: The methyl group at position 1 is introduced using methyl iodide or dimethyl sulfate under basic conditions .

-

Phenoxylation: A nucleophilic aromatic substitution reaction installs the phenoxy group at position 7, often requiring catalytic Cu or Pd .

Table 1: Representative Synthesis Conditions for Quinolin-2(1H)-one Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline Formation | Aniline, glycerol, H₂SO₄, 150°C | 60–70 | |

| Hydroxylation | H₂O₂, AcOH, 80°C | 75–85 | |

| Phenoxylation | Phenol, K₂CO₃, CuCl, DMF, 120°C | 50–60 |

Industrial Optimization

Continuous flow reactors and automated purification systems enhance yield (≥80%) and reduce costs. Solvent recovery systems and catalytic recycling align with green chemistry principles .

Physicochemical Properties

Tautomerism and Solubility

The compound exhibits keto-enol tautomerism, favoring the enol form in non-polar solvents and the keto form in polar media . The phenoxy group reduces aqueous solubility (logP ≈ 3.2) compared to methoxy analogs (logP ≈ 2.5) .

Thermal and Photochemical Stability

Differential scanning calorimetry (DSC) reveals a melting point >250°C, indicative of robust intermolecular forces . Photodegradation under UV light produces 7-phenoxy-1-methylquinoline-2,4-dione, necessitating storage in amber containers .

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Analogs

| Microorganism | MIC (µg/mL) | Derivative Structure | Reference |

|---|---|---|---|

| S. aureus | 32 | 4-Hydroxy-3-phenyl | |

| E. coli | 16 | 4-Hydroxy-7-methoxy |

Anticancer Mechanisms

Derivatives induce apoptosis in cancer cells via PI3Kα inhibition and G2/M cell cycle arrest. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone achieves IC₅₀ values of 1.2 µM against MCF-7 cells .

Industrial and Material Science Applications

Antioxidant Additives

In lubricating greases, quinolin-2(1H)-one derivatives scavenge free radicals, extending product lifespan. ASTM D942 testing shows oxidation induction times improved by 40% compared to baseline .

Coordination Chemistry

The hydroxy and carbonyl groups act as bidentate ligands, forming stable complexes with Fe³⁺ and Cu²⁺. These complexes exhibit enhanced thermal stability (decomposition >400°C), suitable for high-temperature catalysts .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Physicochemical Properties

| Compound | Substituent (Position) | logP | Melting Point (°C) |

|---|---|---|---|

| 4-Hydroxy-1-methyl-7-phenoxy | Phenoxy (7) | 3.2 | 255 |

| 4-Hydroxy-1-methyl-3-phenyl | Phenyl (3) | 2.8 | 260 |

| 4-Hydroxy-7-methoxy-1-methyl | Methoxy (7) | 2.5 | 245 |

Phenoxy substitution enhances lipophilicity but reduces solubility compared to methoxy groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume